

Application Notes: Preparation of LDN193189 Tetrahydrochloride Stock Solution

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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

Cat. No.: B2546857

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Abstract

LDN193189 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting ALK2 and ALK3.^{[1][2]} Its function is crucial in studying cellular differentiation, developmental biology, and disease models like fibrodysplasia ossificans progressiva.^[3] Accurate and consistent experimental results depend on the correct preparation, handling, and storage of LDN193189 stock solutions. These application notes provide a detailed protocol for preparing **LDN193189 Tetrahydrochloride** stock solutions, including its chemical properties, solubility, and storage conditions, to ensure reliable application in research settings.

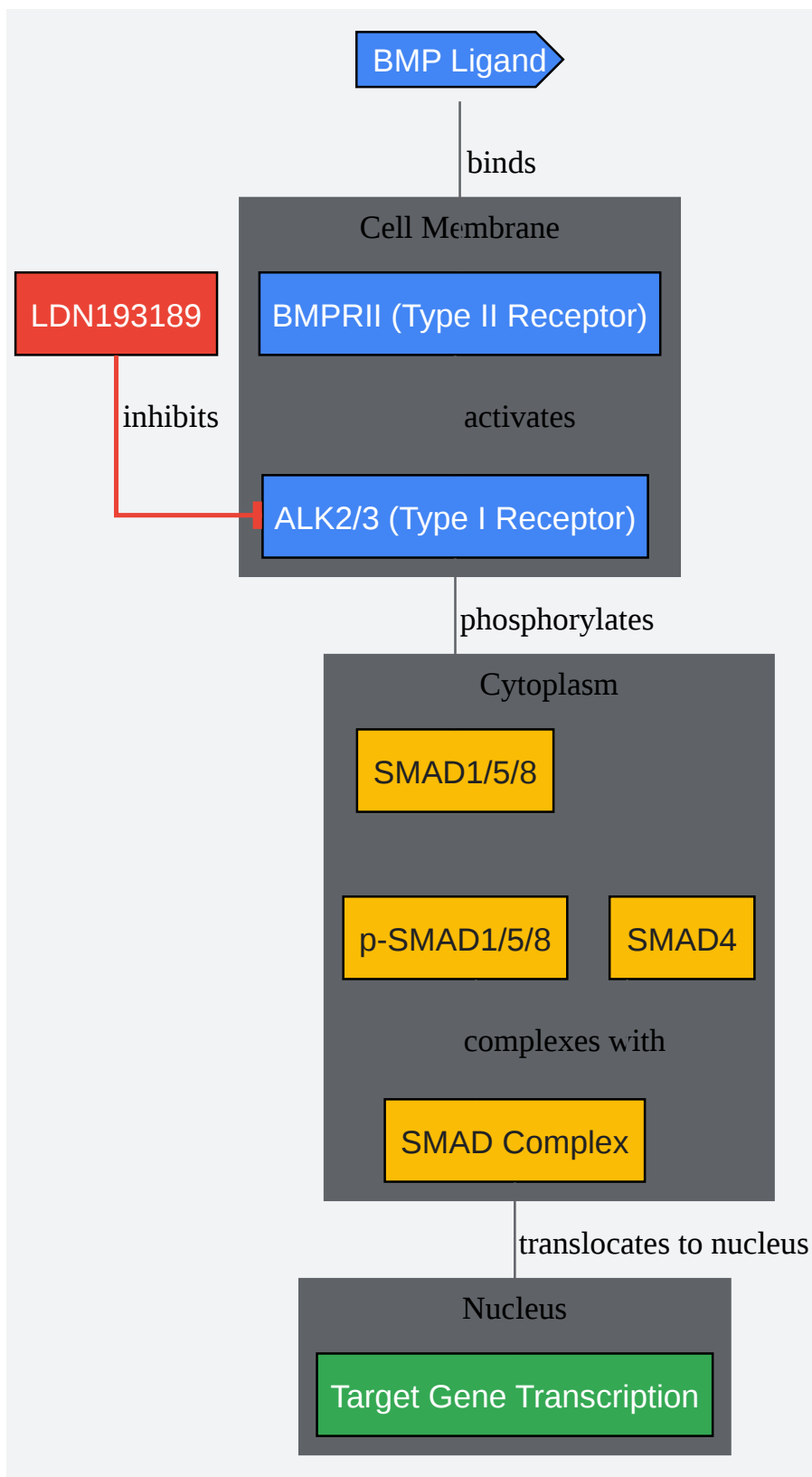
Chemical and Physical Properties

LDN193189 Tetrahydrochloride is typically supplied as a light yellow to yellow solid.^[1] It is essential to refer to the batch-specific information provided on the Certificate of Analysis.

Property	Value	Reference
Chemical Name	4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline tetrahydrochloride	[1][4]
Synonyms	DM-3189 Tetrahydrochloride	[1]
Molecular Formula	C ₂₅ H ₂₆ Cl ₄ N ₆	[1]
Molecular Weight	552.33 g/mol	[1]
CAS Number	2310134-98-4	[1]
Purity	Typically ≥98%	[5]
Appearance	Light yellow to yellow solid	[1]

Mechanism of Action: BMP Signaling Inhibition

LDN193189 functions by preventing the phosphorylation of SMAD1, SMAD5, and SMAD8, which are downstream effectors of the BMP signaling pathway.[3] It selectively inhibits the kinase activity of BMP type I receptors ALK2 (IC₅₀ = 5 nM) and ALK3 (IC₅₀ = 30 nM), with weaker effects on other receptors like ALK4, ALK5, and ALK7.[1] This blockade effectively halts the canonical BMP signaling cascade.



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Caption: BMP/SMAD signaling pathway and the inhibitory action of LDN193189.

Stock Solution Preparation Protocol

- **LDN193189 Tetrahydrochloride** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile water (H₂O)
- Sterile, polypropylene microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath/sonicator
- Calibrated pipettes and sterile tips

This compound should be considered hazardous until further information is available.^[5] Always consult the Safety Data Sheet (SDS) before handling. Use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.

The solubility of LDN193189 can be influenced by the specific salt form and the solvent quality. Using fresh, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.^{[1][6]} Sonication and gentle warming (to 37°C) can aid dissolution.^{[3][7]}

Solvent	Maximum Solubility (LDN193189 Tetrahydrochloride)	Notes
H ₂ O	33.33 mg/mL (approx. 60.34 mM)	Requires sonication. ^[1]
DMSO	4.17 mg/mL (approx. 7.55 mM)	Requires sonication. ^[1] Use fresh, anhydrous DMSO.

- **Equilibrate:** Allow the vial of LDN193189 powder to warm to room temperature before opening to prevent condensation.

- Calculate Volume: Use the following formula to determine the required volume of DMSO:
 - $\text{Volume (mL)} = [\text{Mass (mg)} / \text{Molecular Weight (mg/mmol)}] / \text{Concentration (mmol/mL)}$
 - Example for 1 mg of powder to make a 5 mM solution:
 - $\text{Volume (mL)} = [1 \text{ mg} / 552.33 \text{ mg/mmol}] / 0.005 \text{ mmol/mL} = 0.362 \text{ mL}$
- Dissolve: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
- Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes.
- Facilitate Dissolution: If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.^[1] Gentle warming to 37°C for a few minutes can also be applied if necessary.^[3]
- Confirm Clarity: Visually inspect the solution to ensure no particulates are present. The solution should be clear.
- Aliquot: Dispense the stock solution into single-use, light-protected polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.^[8]

The following table provides solvent volumes for preparing common stock concentrations from standard vial sizes.

Target Concentration	Mass of LDN193189 Tetrahydrochloride	Volume of Solvent to Add
1 mM	1 mg	1.811 mL
5 mM	1 mg	0.362 mL
1 mM	5 mg	9.053 mL
5 mM	5 mg	1.811 mL

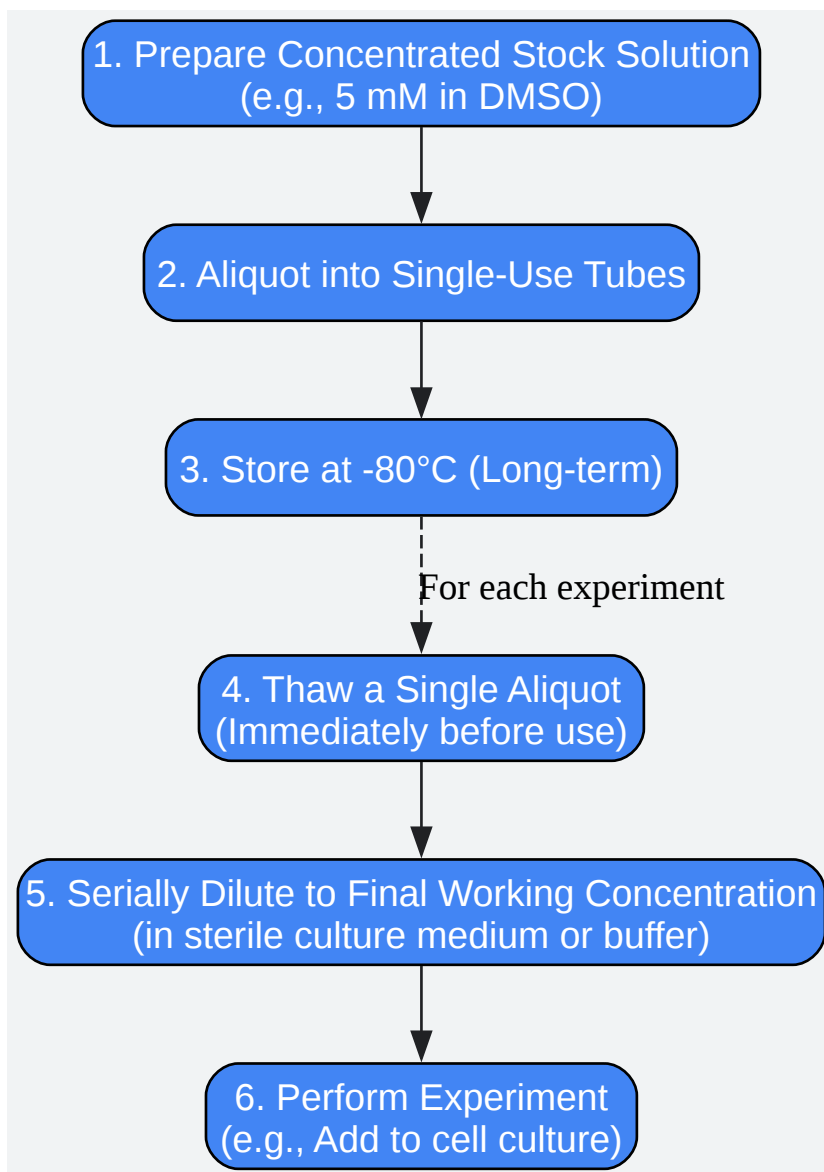
Storage and Stability

Proper storage is critical to maintain the activity of the compound.

Form	Storage Temperature	Duration	Conditions
Powder	4°C	Long-term	Sealed, away from moisture and light. [1] [7]
Stock Solution in Solvent	-20°C or -80°C	6 months (-20°C) to 1 year (-80°C)	Aliquoted, sealed, protected from light. [1] Avoid repeated freeze-thaw cycles. [7]
Aqueous Solution	2-8°C	≤ 24 hours	Not recommended for long-term storage. [5]

Application Workflow

For biological experiments, the concentrated stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. This should be done immediately before use.[\[8\]](#) It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells, typically below 0.1%.[\[8\]](#)



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Caption: Recommended workflow for using LDN193189 stock solution.

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